![molecular formula C18H17ClO8 B1246232 Methyl chloroasterrate](/img/structure/B1246232.png)
Methyl chloroasterrate
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Overview
Description
Methyl chloroasterrate is a natural product found in Aspergillus and Mallotus nudiflorus with data available.
Scientific Research Applications
Antimicrobial Properties
Methyl chloroasterrate has been isolated from marine-derived fungi, particularly from species such as Aspergillus terreus. Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Case Study: Antibacterial Activity
A study analyzed the antibacterial efficacy of this compound against MRSA strains. The minimum inhibitory concentration (MIC) values ranged from 1.0 to 128 μg/mL, demonstrating its potential as an antimicrobial agent in treating resistant bacterial infections .
Pathogen | MIC (μg/mL) |
---|---|
Methicillin-resistant Staphylococcus aureus | 1 - 128 |
Micrococcus lutea | 6.25 - 100 |
Klebsiella pneumoniae | 12.5 |
Agricultural Applications
This compound's antimicrobial properties extend to agricultural applications, particularly in controlling plant pathogens. Its effectiveness against various fungal and bacterial pathogens makes it a candidate for developing biopesticides.
Case Study: Biopesticide Development
In a controlled study, this compound was tested for its efficacy against common agricultural pathogens. It exhibited strong inhibitory effects on Bacillus subtilis and Curvularia lunata, with inhibition rates exceeding 67% at concentrations of 500 μM .
Pathogen | Inhibition Rate (%) |
---|---|
Bacillus subtilis | 100 |
Curvularia lunata | 67.6 |
Pharmaceutical Applications
The structural characteristics of this compound position it as a valuable intermediate in pharmaceutical synthesis. Its chlorinated structure can be utilized to create derivatives that may enhance therapeutic efficacy.
Case Study: Synthesis of Derivatives
Research has shown that this compound can be modified to produce various bioactive compounds through chemical synthesis methods. These derivatives are being explored for their potential use in treating infections and as anti-inflammatory agents .
Properties
Molecular Formula |
C18H17ClO8 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
methyl 3-chloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate |
InChI |
InChI=1S/C18H17ClO8/c1-8-5-11(13(18(23)26-4)15(21)14(8)19)27-16-10(17(22)25-3)6-9(20)7-12(16)24-2/h5-7,20-21H,1-4H3 |
InChI Key |
XSBBWBWHNNKSSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC |
Synonyms |
methyl chloroasterrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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